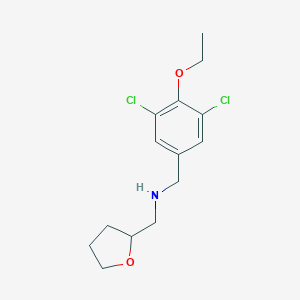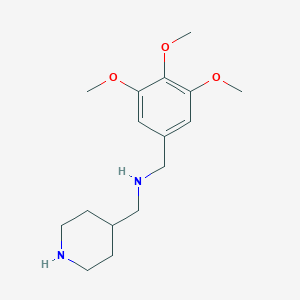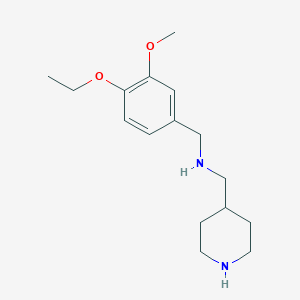![molecular formula C11H15ClFNO B262745 2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
CF3 has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit beta-adrenergic agonist activity and has been tested for its effects on cardiovascular function, metabolism, and bronchodilation. CF3 has also been studied for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Mecanismo De Acción
CF3 exerts its biological effects by selectively binding to and activating beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle, and are involved in regulating various physiological processes, such as bronchodilation, heart rate, and metabolism. CF3 selectively activates beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CF3 has been found to exhibit various biochemical and physiological effects in the body. It has been shown to increase the production of cyclic AMP (cAMP), which is a secondary messenger that regulates various cellular processes. CF3 also increases the activity of protein kinase A (PKA), which is an enzyme that regulates the activity of various proteins in the body. These effects lead to increased bronchodilation, increased heart rate, and increased metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity and has been shown to exhibit consistent effects across various experimental models. However, CF3 also has some limitations for use in lab experiments. It is a chiral molecule, which means that it exists in two different forms that can exhibit different biological activity. This can complicate the interpretation of experimental results. CF3 also has potential side effects, such as tachycardia and tremors, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on CF3. One potential area of research is the development of new drugs based on CF3 for the treatment of respiratory diseases. CF3 has been shown to be effective in treating asthma and COPD, but there is still a need for more effective and selective drugs. Another area of research is the investigation of the molecular mechanisms underlying CF3's biological activity. Understanding these mechanisms could lead to the development of new drugs that target beta-adrenergic receptors more selectively. Finally, there is a need for more studies on the safety and toxicity of CF3, particularly in long-term use.
Métodos De Síntesis
CF3 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl bromide with (R)-2-aminobutan-1-ol in the presence of a base, followed by a series of purification steps to obtain the final product. The yield of the synthesis process is relatively high, and the purity of the product can be further improved using chromatographic techniques.
Propiedades
Fórmula molecular |
C11H15ClFNO |
|---|---|
Peso molecular |
231.69 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-2-8(7-15)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14-15H,2,6-7H2,1H3 |
Clave InChI |
DUAXRDVUQGOPLR-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
SMILES canónico |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)